9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one - 882517-92-2

9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Catalog Number: EVT-3167288
CAS Number: 882517-92-2
Molecular Formula: C9H5BrN4O
Molecular Weight: 265.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” is a derivative of a class of compounds known as triazoloquinazolines . These compounds have found wide application in drug design . For instance, Flubrotizolam, a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects, has been sold as a designer drug .

Synthesis Analysis

The synthesis of triazoloquinazolines involves various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridine and nitriles as starting compounds .

Applications
  • Adenosine Receptor Antagonists: Research highlights the potential of 2-amino[1,2,4]triazolo[1,5-c]quinazolines as potent and selective antagonists for adenosine receptors. Specifically, compounds like 3,5-diphenyl[1,2,4]triazolo[4,3-c]quinazoline exhibited significant antagonistic activity against the A3 adenosine receptor. []
  • Benzodiazepine Binding Activity: Studies exploring tricyclic heterocycles related to benzodiazepines led to the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, demonstrating a high binding affinity to the benzodiazepine receptor. Modifications of this structure, including the introduction of halogens and variations in the 2-substituent, have been explored to assess their impact on binding affinity and potential therapeutic applications. []

2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

  • Compound Description: This compound served as a lead compound in a study focused on developing novel tricyclic heterocycles with high affinity for the benzodiazepine (BZ) receptor. It exhibited a binding affinity of 4 nM to the BZ receptor.
  • Relevance: This compound shares the core [, , ]triazolo[1,5-c]quinazolin-5(6H)-one structure with 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, differing only in the substituent at the 9-position (hydrogen instead of bromine) and the 2-position (phenyl instead of potentially diverse substituents).
  • Compound Description: CGS 16228 emerged as a leading compound within the same series of 2-aryl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones as the previous example. It exhibited potent BZ antagonist activity in rat models, comparable to the activity of CGS 8216 from the pyrazolo[4,3-c]quinoline series.
  • Relevance: CGS 16228 belongs to the same [, , ]triazolo[1,5-c]quinazolin-5(6H)-one class as 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. The structural difference lies in the specific substituents at the 2- and 9- positions, highlighting the impact of these modifications on biological activity within this chemical class.

2-Amino[1,2,4]triazolo[1,5‐c]quinazolines

  • Compound Description: This compound class was identified as potent adenosine receptor (AR) antagonists. Researchers developed synthetic strategies to explore a broad range of derivatives, including novel polyheterocyclic compounds.
  • Relevance: This compound class is structurally similar to 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, sharing the [, , ]triazolo[1,5-c]quinazoline core. The key difference is the presence of an amino group at the 2-position and the absence of a bromine substituent at the 9-position in the related compound class.

3,5‐diphenyl[1,2,4]triazolo[4,3‐c]quinazoline (17)

  • Compound Description: This compound is a potent and selective A3AR antagonist with a Ki value of 1.16 nM for the human A3AR.
  • Relevance: Although this compound shares the [, , ]triazolo[...c]quinazoline core with 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, it differs in the arrangement of the triazole ring fusion to the quinazoline system ([4,3-c] vs. [1,5-c]). This highlights how even subtle variations in ring fusion patterns within a related compound series can significantly impact receptor selectivity and potency.

2,5‐diphenyl[1,2,4]triazolo[1,5‐c]quinazoline (13b)

  • Compound Description: This compound exhibits multi-target antagonist activity, acting as a dual A1/A3 antagonist with Ki values of 51.6 nM for the human A1AR and 11.1 nM for the human A3AR.
  • Relevance: This compound shares the [, , ]triazolo[1,5-c]quinazoline core with 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. The presence of phenyl substituents at the 2- and 5- positions in this compound underscores the possibility of exploring diverse substituents at these positions for 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one to modulate its biological activity.

5‐(2‐thienyl)[1,2,4]triazolo[1,5‐c]quinazolin‐2‐amine (11c)

  • Compound Description: 11c acts as a balanced pan-AR antagonist, demonstrating inhibitory activity against various adenosine receptors (A1AR, A2AAR, A2BAR, A3AR) with Ki values ranging from 32.7 nM to 150 nM.
  • Relevance: 11c shares the core structure of [, , ]triazolo[1,5‐c]quinazolin with 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. The differences lie in the substituents: 11c features a 2-thienyl group at the 5-position and an amino group at the 2-position, compared to the bromine at the 9-position in the target compound.

Properties

CAS Number

882517-92-2

Product Name

9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

IUPAC Name

9-bromo-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Molecular Formula

C9H5BrN4O

Molecular Weight

265.07

InChI

InChI=1S/C9H5BrN4O/c10-5-1-2-7-6(3-5)8-11-4-12-14(8)9(15)13-7/h1-4H,(H,13,15)

InChI Key

HLXDEXWXUULCPP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C3=NC=NN3C(=O)N2

Canonical SMILES

C1=CC2=C(C=C1Br)C3=NC=NN3C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.